benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
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Overview
Description
Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of POCl3 under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets within cells. It is believed to inhibit the function of certain enzymes or proteins that are essential for cancer cell growth and proliferation . The exact molecular pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can be compared with other oxadiazole derivatives, such as:
2,5-disubstituted-1,3,4-oxadiazole analogues: These compounds also exhibit anticancer properties but may differ in their potency and specificity.
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds have shown antifungal activity and are used in agrochemical applications.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential.
Biological Activity
Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes an indole moiety and an oxadiazole ring. The molecular formula is C21H22N4O2, with a molecular weight of approximately 362.43 g/mol. The structural representation is critical in understanding its biological interactions.
Anticancer Properties
Research has shown that compounds containing the oxadiazole and indole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring has been associated with the inhibition of certain kinases involved in cancer cell proliferation. Studies indicate that similar compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways that lead to programmed cell death .
- Case Study : A study demonstrated that derivatives of oxadiazoles showed cytotoxicity against human glioblastoma cells with IC50 values ranging from 10 to 30 µM. This suggests that this compound may also exhibit similar or enhanced efficacy against specific cancer types .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored:
- In vitro Studies : Compounds with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain oxadiazole derivatives exhibited significant antibacterial activity, suggesting a possible application for this compound in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Activity Implication |
---|---|
Oxadiazole Ring | Enhances anticancer activity by interacting with kinase pathways |
Indole Moiety | Contributes to apoptosis induction in cancer cells |
Benzyl Group | May increase lipophilicity and cellular uptake |
Properties
IUPAC Name |
benzyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-19-22-23-21(27-19)18-12-16-10-6-7-11-17(16)24(18)13-20(25)26-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOUQKZVRMVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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